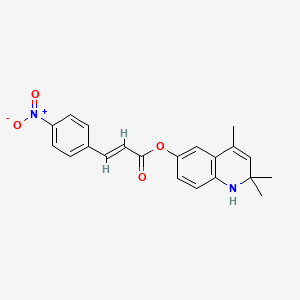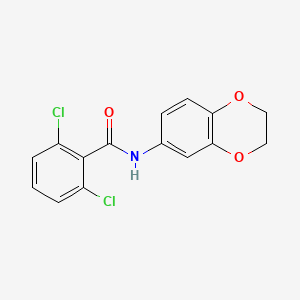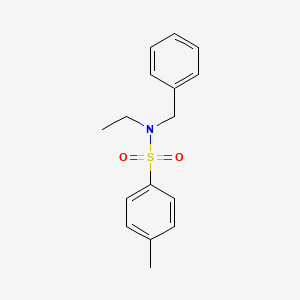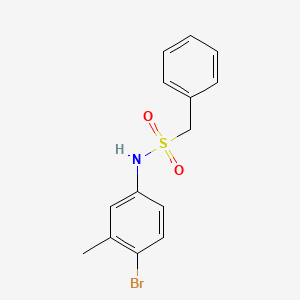
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate is a synthetic organic compound It is characterized by its complex structure, which includes a quinoline derivative and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves multiple steps:
Formation of the Quinoline Derivative: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.
Introduction of the Trimethyl Groups: Methylation reactions are used to introduce the trimethyl groups at the 2, 2, and 4 positions.
Formation of the Prop-2-enoate Moiety: This involves the esterification of an appropriate acid with an alcohol.
Coupling with the Nitrophenyl Group: The final step involves coupling the quinoline derivative with the nitrophenyl group under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its complex structure.
Biochemistry: Study of its interactions with biological molecules.
Medicine
Drug Development:
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Nitrophenyl Esters: Compounds with similar nitrophenyl ester moieties.
Uniqueness
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H20N2O4/c1-14-13-21(2,3)22-19-10-9-17(12-18(14)19)27-20(24)11-6-15-4-7-16(8-5-15)23(25)26/h4-13,22H,1-3H3/b11-6+ |
InChI Key |
NMJHHBNZLJFWCS-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)


![2-[(4-chlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960931.png)
![N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B14960937.png)

![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
![N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide](/img/structure/B14960950.png)
![4-[(Diphenylmethyl)carbamoyl]phenyl acetate](/img/structure/B14960952.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960962.png)
![1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960980.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14960984.png)

